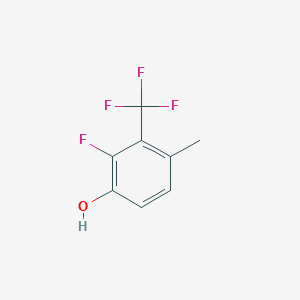

![molecular formula C18H20N2O4 B2850613 ethyl 2-[3-(4-methoxystyryl)-6-oxo-1(6H)-pyridazinyl]propanoate CAS No. 303146-55-6](/img/structure/B2850613.png)

ethyl 2-[3-(4-methoxystyryl)-6-oxo-1(6H)-pyridazinyl]propanoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Ethyl 2-[3-(4-methoxystyryl)-6-oxo-1(6H)-pyridazinyl]propanoate is a chemical compound with the molecular formula C18H20N2O4 . It is also known by other names such as ethyl 2-{3-[(E)-2-(4-methoxyphenyl)ethenyl]-6-oxo-1,6-dihydropyridazin-1-yl}propanoate .

Physical And Chemical Properties Analysis

Ethyl 2-[3-(4-methoxystyryl)-6-oxo-1(6H)-pyridazinyl]propanoate has a molecular weight of 328.362 . It has a density of 1.1±0.1 g/cm3 . The boiling point of the compound is 478.6±55.0 °C at 760 mmHg . The flash point is 243.2±31.5 °C . Unfortunately, the melting point was not available in the search results .科学的研究の応用

Nonhydrogen Bonding Interactions in Crystal Packing

A study by Zhang et al. (2011) highlights the significance of nonhydrogen bonding interactions, specifically N⋯π and O⋯π types, in the crystal packing of ethyl (Z)-2-cyano-3-[(4-ethoxyphenyl)amino]prop-2-enoate and its methoxy counterpart. These interactions, along with C–H⋯N and C–H⋯O hydrogen bonds, contribute to the formation of a 1-D double-column structure in the crystal lattice. This research underscores the importance of such non-conventional interactions in determining molecular arrangement and stability in solid forms, which could be instrumental in the design of new materials with desired physical properties (Zhang, Wu, & Zhang, 2011).

Biodegradation of Gasoline Oxygenates

The work by Steffan et al. (1997) on the biodegradation of gasoline oxygenates such as methyl tert-butyl ether (MTBE) and ethyl tert-butyl ether (ETBE) by propane-oxidizing bacteria showcases the potential environmental applications of ethyl derivatives in mitigating pollution. This research provides insight into the metabolic pathways and enzymatic mechanisms involved in the degradation of these compounds, suggesting a viable bioremediation strategy for contaminated sites. The findings highlight the role of specific bacterial strains in converting these pollutants to less harmful substances, contributing to the development of eco-friendly degradation technologies (Steffan, McClay, Vainberg, Condee, & Zhang, 1997).

Synthesis of Trifluoromethyl Heterocycles

Honey et al. (2012) discuss the utilization of ethyl 2-diazo-4,4,4-trifluoro-3-oxobutanoate as a versatile intermediate for synthesizing a wide array of trifluoromethyl heterocycles, including oxazoles, thiazoles, imidazoles, triazines, and pyridines. These compounds, synthesized through rhodium(II) or copper(II) catalyzed carbene X-H insertion reactions, have significant applications in pharmaceuticals and agrochemicals due to their unique biological activities. This research highlights the potential of ethyl derivatives in facilitating the development of novel compounds with enhanced efficacy and selectivity for various biological targets (Honey, Pasceri, Lewis, & Moody, 2012).

Chemical Transformations for New Materials

Research into the reactivity and transformation of ethyl derivatives provides foundational knowledge for synthesizing new chemical entities. For instance, the study of the reaction of ethyl 2-acetoxy-3-oxoheptanoate with various reagents leading to the production of key intermediates for further chemical synthesis, as explored by Takeda, Amano, and Tsuboi (1977), demonstrates the versatility of ethyl derivatives in organic synthesis. These transformations are critical for the development of new materials, including pharmaceuticals, agrochemicals, and polymers, by enabling the construction of complex molecules from simpler precursors (Takeda, Amano, & Tsuboi, 1977).

特性

IUPAC Name |

ethyl 2-[3-[(E)-2-(4-methoxyphenyl)ethenyl]-6-oxopyridazin-1-yl]propanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O4/c1-4-24-18(22)13(2)20-17(21)12-9-15(19-20)8-5-14-6-10-16(23-3)11-7-14/h5-13H,4H2,1-3H3/b8-5+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOAIJJCZZYRZPJ-VMPITWQZSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)N1C(=O)C=CC(=N1)C=CC2=CC=C(C=C2)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)C(C)N1C(=O)C=CC(=N1)/C=C/C2=CC=C(C=C2)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

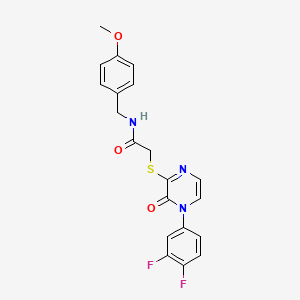

![1-methyl-9-(2-methylphenyl)-3-prop-2-enyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2850532.png)

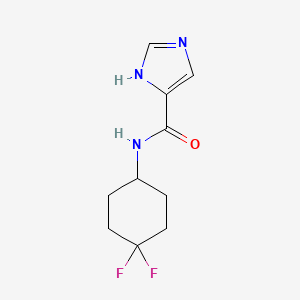

![3-(Benzo[d][1,3]dioxol-5-yl)-1-((2-bromophenyl)sulfonyl)pyrrolidine](/img/structure/B2850535.png)

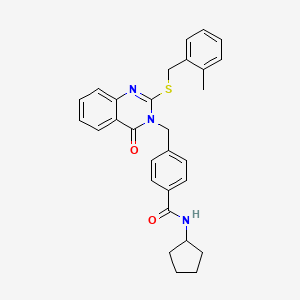

![N-(2,5-dimethoxyphenyl)-2-((7-methylpyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2850536.png)

![5-[(2,4-difluorophenoxy)methyl]-1-methyl-1H-pyrazol-3-amine](/img/structure/B2850538.png)

![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)cyclohexanecarboxamide](/img/structure/B2850539.png)

![1-[3-(2-Methylbenzimidazol-1-yl)azetidin-1-yl]-3-(4-methylsulfonylphenyl)propan-1-one](/img/structure/B2850542.png)

![Methyl 2-[4-fluoro-3-(trifluoromethyl)phenyl]-2-hydroxyacetate](/img/structure/B2850545.png)

![(2S)-1-[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]pyrrolidine-2-carboxylic acid](/img/structure/B2850547.png)

![4-[(4-chlorophenyl)sulfanyl]-N-(2,3-dimethylphenyl)-3-nitrobenzenecarboxamide](/img/structure/B2850549.png)

![N-(benzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-5-nitrofuran-2-carboxamide hydrochloride](/img/structure/B2850550.png)